molecular formula C24H32N2O3 B4880586 N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide

N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide

Cat. No. B4880586
M. Wt: 396.5 g/mol
InChI Key: PZJASVGXTVFKAL-UHFFFAOYSA-N
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Description

N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide, commonly known as MPHP, is a synthetic compound that belongs to the family of cathinones. This compound has gained popularity in the scientific community due to its potential therapeutic applications. MPHP is known for its stimulant and psychoactive properties, making it a subject of interest for various studies.

Mechanism of Action

The mechanism of action of MPHP is not fully understood. However, it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. This results in increased alertness, focus, and euphoria.
Biochemical and Physiological Effects:
MPHP has been shown to have various biochemical and physiological effects. Studies have shown that MPHP increases heart rate, blood pressure, and body temperature. Additionally, MPHP has been shown to increase the levels of stress hormones such as cortisol and adrenaline.

Advantages and Limitations for Lab Experiments

MPHP has several advantages for lab experiments. It is a synthetic compound, making it easier to control the dosage and purity of the substance. Additionally, MPHP is relatively stable, making it easier to store and transport. However, MPHP has limitations as well. It has psychoactive properties, making it difficult to use in certain experiments. Additionally, the potential for abuse and addiction makes it necessary to handle the substance with caution.

Future Directions

There are several future directions for the study of MPHP. One potential direction is to study its potential therapeutic applications in the treatment of inflammatory and neurodegenerative disorders. Additionally, further research is needed to fully understand the mechanism of action of MPHP. Finally, more studies are needed to determine the potential risks and benefits of using MPHP in clinical settings.
Conclusion:
In conclusion, MPHP is a synthetic compound with potential therapeutic applications. The synthesis of MPHP involves the reaction of 4-aminobenzonitrile with 1-(2-phenylethyl)piperidine in the presence of a reducing agent. MPHP has been shown to have anti-inflammatory and neuroprotective properties. The mechanism of action of MPHP is not fully understood, but it is believed to work by increasing the levels of dopamine, norepinephrine, and serotonin in the brain. MPHP has several advantages for lab experiments, but it also has limitations due to its psychoactive properties. There are several future directions for the study of MPHP, including its potential therapeutic applications and further research on its mechanism of action.

Synthesis Methods

The synthesis of MPHP involves the reaction of 4-aminobenzonitrile with 1-(2-phenylethyl)piperidine in the presence of a reducing agent. The resulting product is then reacted with 3-methoxypropyl chloride to obtain N-(3-methoxypropyl)-4-{[1-(2-phenylethyl)-4-piperidinyl]oxy}benzamide.

Scientific Research Applications

MPHP has been shown to have potential therapeutic applications in the treatment of various health conditions. Studies have shown that MPHP has anti-inflammatory properties, making it a potential treatment for inflammatory disorders. Additionally, MPHP has been shown to have neuroprotective effects, making it a potential treatment for neurodegenerative disorders such as Alzheimer's and Parkinson's disease.

properties

IUPAC Name

N-(3-methoxypropyl)-4-[1-(2-phenylethyl)piperidin-4-yl]oxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H32N2O3/c1-28-19-5-15-25-24(27)21-8-10-22(11-9-21)29-23-13-17-26(18-14-23)16-12-20-6-3-2-4-7-20/h2-4,6-11,23H,5,12-19H2,1H3,(H,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PZJASVGXTVFKAL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCCNC(=O)C1=CC=C(C=C1)OC2CCN(CC2)CCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H32N2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

396.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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